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Compound of Interest

Compound Name: ginkgolide-B

Cat. No.: B7782948

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ginkgolide B

Introduction

Ginkgolide B is a highly complex, polycyclic diterpenoid trilactone isolated from the leaves and
root bark of the Ginkgo biloba tree.[1] First isolated in 1932 and its intricate structure elucidated
in 1967 by Nakanishi, ginkgolide B is a member of a unique class of natural products known for
their dense oxygenation, caged structure, and significant biological activities.[1] Notably, it is a
potent and selective antagonist of the platelet-activating factor receptor (PAFR), making it a
subject of extensive research in pharmacology and drug development for its potential
therapeutic effects in inflammatory and neurological disorders.[1][2] This guide provides a
detailed examination of the chemical structure and absolute stereochemistry of ginkgolide B,
supported by quantitative data and a review of the experimental protocols used for its
characterization.

Chemical Structure and Stereochemistry

Ginkgolide B possesses a rigid and exceptionally complex molecular architecture. Its core is a
hexacyclic C20 skeleton characterized by three lactone rings, a spirocyclic ether
(tetrahydrofuran ring), and a distinctive tert-butyl group, a rare feature in natural products.[3][4]
The molecule contains eleven stereogenic centers, leading to a precisely defined three-
dimensional conformation.

Core Structure
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The systematic IUPAC name for ginkgolide B, which defines its absolute configuration, is
(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-
2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione.[3][5]
The structure is comprised of six fused rings, creating a cage-like framework. Ginkgolide B is
differentiated from other ginkgolides (A, C, J) by the presence of hydroxyl groups at positions
C1 and C7.[6] An intramolecular hydrogen bond is often observed between the C1 and C10
hydroxyl groups.[7]

Absolute Stereochemistry

The absolute configuration of ginkgolide B's eleven stereocenters has been unequivocally
established through X-ray crystallography studies.[8][9] The specific arrangement of these
chiral centers dictates the molecule's unique three-dimensional shape, which is crucial for its
biological activity, particularly its high-affinity binding to the PAF receptor. The Cahn-Ingold-
Prelog (CIP) system provides a method for unambiguously defining the spatial arrangement at
each stereocenter as either R (Rectus) or S (Sinister).[10] Definitive determination of this
absolute configuration is critical in medicinal chemistry, as different enantiomers of a chiral
molecule can have vastly different pharmacological effects.[11]

Quantitative Data

The physicochemical and spectroscopic properties of ginkgolide B have been thoroughly
characterized. This data is essential for its identification, purification, and structural analysis.

Table 1: Physicochemical Properties of Ginkgolide B
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Property Value Reference
Molecular Formula C20H24010 [51[12]
Molecular Weight 424.4 g/mol [5]
Monoisotopic Mass 424.13694696 Da [5]

(1R,3R,6R,7S,8S,10R,11R,12
R,13S,16S,17R)-8-tert-butyl-
6,12,17-trihydroxy-16-methyl-

IUPAC Name 2,4,14,19- [31[5]
tetraoxahexacyclo[8.7.2.0%11.03
7.0711,0137Inonadecane-
5,15,18-trione

CAS Number 15291-77-7 [5]

Melting Point ~280 °C (decomposes) [3]

) Extremely weak basic
pKa (Predicted) ) [3]
(essentially neutral)

Table 2: *H NMR Spectroscopic Data for Ginkgolide B (in
CDCIs)
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Proton Chemical Shift (6, ppm) Coupling Constant (J, Hz)
1-CH 4.044 dd,J=7.2,24
2-CH 4.640 d,J=7.8

3-OH 6.461

6-CH 5.303 d,J=3.6

7-CH:z 2.138 dd, J=13.8,4.8
7'-CHz 1.936 dd,J=13.8,4.38
8-CH 1.727 dd,J=1.4,44
9-H 1.029

10-CH 5.018 d,J=4.8
10-OH 7.460 d,J=54
12-CH 6.071

14-CH 2.845 q,J=7.2
16-CHs 1.109 d,J=7.2

18-, 19-, 20-CHs 1.029

1-OH 4.908 d,J=3

Source: Data compiled from

MDPI, 2024.[12]

Table 3: *C NMR Spectroscopic Data for Ginkgolide B

(in CDCI5)
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Carbon Chemical Shift (6, ppm)
1-CH 73.76
2-CH 91.81
3-C 82.91
4-C 98.45
5-C 71.69
6-CH 78.60
7-CH:2 36.60
8-CH 48.54
9-C 67.43
10-CH 69.06
11-C=0 173.96
12-CH 109.61
13-C=0 170.28
14-CH 41.52
15-C=0 176.40
16-CHs 7.96
17-C 31.89
18-, 19-, 20-CHs 28.87

Source: Data compiled from MDPI, 2024.[12]

Experimental Protocols

The elucidation of ginkgolide B's structure is a landmark in natural product chemistry, relying on
a combination of isolation, spectroscopic, and crystallographic techniques.
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Isolation and Purification

Ginkgolide B is naturally sourced from the leaves and root bark of Ginkgo biloba.

o Extraction: Dried and powdered plant material is subjected to solvent extraction, typically
using a mixture of acetone and water or methanol.

e Solvent Partitioning: The crude extract is partitioned between water and an immiscible
organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The
ginkgolides, being moderately polar, are concentrated in the organic phase.

o Chromatography: The enriched fraction undergoes a series of chromatographic separations.
This typically involves:

o Column Chromatography: Using silica gel or other stationary phases to perform an initial
fractionation.

o High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final
purification of individual ginkgolides, yielding highly pure ginkgolide B.[13]

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the connectivity and stereochemistry of
the molecule.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

o Methodology: High-resolution 1D (*H, 3C) and 2D (e.g., COSY, HMBC, HSQC) NMR
spectra are acquired. Samples are dissolved in a deuterated solvent, such as DMSO-de or
CDCls.[12][14]

o H NMR: Provides information on the chemical environment of each proton and their
scalar couplings (J-couplings), which helps define dihedral angles and thus relative
stereochemistry.

o 13C NMR: Identifies all unique carbon atoms in the molecule.
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o 2D NMR (COSY, HMBC): Establishes proton-proton and long-range proton-carbon
correlations, allowing for the unambiguous assignment of all signals and the piecing
together of the molecular structure.[13][14]

 Vibrational Circular Dichroism (VCD) Spectroscopy:
o Objective: To determine the absolute configuration of the molecule in solution.

o Methodology: The experimental VCD and infrared (IR) spectra of ginkgolide B in solution
are measured. These are then compared to spectra calculated ab initio using density
functional theory (DFT) methods (e.g., B3LYP/6-31G(d)). A strong correlation between the
experimental and calculated spectra for a specific enantiomer confirms its absolute
configuration.[8]

X-ray Crystallography

o Objective: To provide an unambiguous determination of the molecular structure and absolute
stereochemistry in the solid state.

o Methodology:

o Crystallization: A highly purified sample of ginkgolide B is crystallized from a suitable
solvent to obtain single crystals of sufficient quality.

o Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The
diffraction pattern is recorded as the crystal is rotated.

o Structure Solution and Refinement: The diffraction data is processed to determine the
electron density map of the molecule, from which the positions of all atoms in the crystal
lattice are determined. This provides precise bond lengths, bond angles, and the absolute
configuration of all chiral centers. The structure of ginkgolide A was first confirmed by X-
ray analysis of its p-bromobenzoate derivative, which then served as a reference for the
spectroscopic elucidation of ginkgolide B.[8][9]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the structural elucidation of ginkgolide
B, from natural source to final characterization.
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Caption: Workflow for the structural elucidation of Ginkgolide B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b7782948?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/article/the-chemistry-and-biology-of-ginkgolide-b.htm
https://www.researchgate.net/figure/1-H-NMR-Spectroscopic-Data-d-in-ppm-J-in-Hz-of-Compounds-1-5-in-CD-3-OD_tbl1_354104767
https://foodb.ca/compounds/FDB015815
https://pubs.acs.org/doi/10.1021/acs.orglett.5c02247
https://pubchem.ncbi.nlm.nih.gov/compound/Ginkgolide-B
https://www.researchgate.net/figure/Chemical-structures-of-ginkgolide-A-ginkgolide-B-ginkgolide-C-and-ginkgolide-J-The_fig1_221890694
https://www.researchgate.net/figure/View-of-ginkgolide-A-monohydrate-showing-the-atom-numbering-scheme-and-ellipsoids-at-the_fig1_11492625
https://www.researchgate.net/publication/24440211_Structure_and_Absolute_Configuration_of_Ginkgolide_B_Characterized_by_IR-_and_VCD_Spectroscopy
https://bpb-us-e1.wpmucdn.com/sites.northwestern.edu/dist/3/23/files/2011/11/052305.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Chirality/Absolute_Configuration_R-S_Sequence_Rules
https://grokipedia.com/page/Absolute_configuration
https://www.mdpi.com/2311-5637/10/11/579
https://www.researchgate.net/publication/228064149_Complete_1H_NMR_spectral_analysis_of_ten_chemical_markers_of_Ginkgo_biloba
https://pubmed.ncbi.nlm.nih.gov/22730238/
https://pubmed.ncbi.nlm.nih.gov/22730238/
https://www.benchchem.com/product/b7782948#ginkgolide-b-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b7782948#ginkgolide-b-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b7782948#ginkgolide-b-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b7782948#ginkgolide-b-chemical-structure-and-stereochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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